1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole
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Overview
Description
1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core substituted with an isopropyl group and a thiophene ring. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, are known to interact with a wide range of biological targets . These include various enzymes and receptors, and their role often depends on the specific functional groups present in the molecule .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of the benzimidazole ring, which is similar to the structure of nucleotides, allows these compounds to interact with biological targets .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often related to their anticancer, antiviral, and anti-inflammatory properties .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and bioavailability . The presence of various functional groups can influence these properties, affecting the compound’s solubility, stability, and its ability to cross biological barriers .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects . These effects are often the result of the compound’s interaction with its biological targets, leading to changes in cellular processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole typically involves the cyclization of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include sodium metabisulfite as an oxidizing agent and solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
2-(Thiophen-2-yl)benzothiophene: Exhibits antimicrobial and antioxidant activities.
Uniqueness: 1-Isopropyl-2-thiophen-2-yl-1H-benzoimidazole stands out due to its unique combination of isopropyl and thiophene substituents, which enhance its biological activity and chemical stability .
Properties
IUPAC Name |
1-propan-2-yl-2-thiophen-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-10(2)16-12-7-4-3-6-11(12)15-14(16)13-8-5-9-17-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBKUPEXVSJOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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